1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide is a complex organic compound featuring a unique combination of thiazole, triazole, and piperidine rings
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA, depending on their specific chemical structure and functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . The compound’s interaction with its targets can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of DNA replication, which can result in the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , which could affect the coagulation pathway. Others have been found to inhibit enzymes such as urokinase , which could affect pathways involved in proteolysis.
Pharmacokinetics
The solubility of a compound in water and other solvents can influence its bioavailability and distribution within the body . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the pharmacokinetic properties of this compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various cellular processes and biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its solubility and therefore its bioavailability and distribution within the body . Other factors, such as temperature and the presence of other molecules, can also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-ethylthioamide, the thiazole ring can be constructed through cyclization reactions involving sulfur and nitrogen sources.
Construction of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Attachment of the 4-Nitrophenyl Group: This step involves a nucleophilic substitution reaction where the nitrophenyl group is introduced.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: H2/Pd (Hydrogen gas with palladium catalyst), LiAlH4 (Lithium aluminum hydride)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methylphenyl)methyl)piperidine-4-carboxamide
- 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-chlorophenyl)methyl)piperidine-4-carboxamide
Uniqueness
The presence of the 4-nitrophenyl group in 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties and reactivity, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-2-14-21-19-24(22-14)18(27)16(30-19)15(11-3-5-13(6-4-11)25(28)29)23-9-7-12(8-10-23)17(20)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKSDKNQKCVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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